Cas no 767258-89-9 (4-2-(dimethylamino)ethylbenzoic Acid)

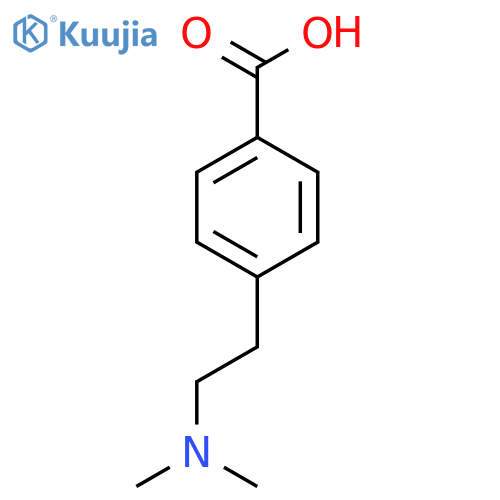

767258-89-9 structure

商品名:4-2-(dimethylamino)ethylbenzoic Acid

4-2-(dimethylamino)ethylbenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-[2-(dimethylamino)ethyl]benzoic acid

- NE59730

- 4-2-(dimethylamino)ethylbenzoic Acid

-

- インチ: 1S/C11H15NO2/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)

- InChIKey: JDFDJNNXQVYWMX-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=CC(=CC=1)CCN(C)C)=O

計算された属性

- せいみつぶんしりょう: 193.110278721g/mol

- どういたいしつりょう: 193.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 40.5

4-2-(dimethylamino)ethylbenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-114523-0.05g |

4-[2-(dimethylamino)ethyl]benzoic acid |

767258-89-9 | 95% | 0.05g |

$174.0 | 2023-10-25 | |

| TRC | B402413-10mg |

4-[2-(dimethylamino)ethyl]benzoic Acid |

767258-89-9 | 10mg |

$ 50.00 | 2022-06-07 | ||

| 1PlusChem | 1P01A26D-500mg |

4-[2-(dimethylamino)ethyl]benzoic acid |

767258-89-9 | 95% | 500mg |

$778.00 | 2023-12-16 | |

| 1PlusChem | 1P01A26D-2.5g |

4-[2-(dimethylamino)ethyl]benzoic acid |

767258-89-9 | 95% | 2.5g |

$1859.00 | 2023-12-16 | |

| Enamine | EN300-114523-0.1g |

4-[2-(dimethylamino)ethyl]benzoic acid |

767258-89-9 | 95% | 0.1g |

$257.0 | 2023-10-25 | |

| Enamine | EN300-114523-10.0g |

4-[2-(dimethylamino)ethyl]benzoic acid |

767258-89-9 | 95% | 10g |

$3191.0 | 2023-06-09 | |

| Enamine | EN300-114523-2.5g |

4-[2-(dimethylamino)ethyl]benzoic acid |

767258-89-9 | 95% | 2.5g |

$1454.0 | 2023-10-25 | |

| TRC | B402413-50mg |

4-[2-(dimethylamino)ethyl]benzoic Acid |

767258-89-9 | 50mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-114523-0.25g |

4-[2-(dimethylamino)ethyl]benzoic acid |

767258-89-9 | 95% | 0.25g |

$367.0 | 2023-10-25 | |

| Enamine | EN300-114523-5g |

4-[2-(dimethylamino)ethyl]benzoic acid |

767258-89-9 | 95% | 5g |

$2152.0 | 2023-10-25 |

4-2-(dimethylamino)ethylbenzoic Acid 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

767258-89-9 (4-2-(dimethylamino)ethylbenzoic Acid) 関連製品

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量